DBD-CO-Hz
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Overview
Description
4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole, commonly referred to as DBD-CO-Hz, is a chemical compound used primarily as a labeling agent in high-performance liquid chromatography (HPLC). This compound is known for its high purity and effectiveness in derivatizing carboxylic acids, making it a valuable tool in analytical chemistry .
Mechanism of Action
Target of Action
DBD-CO-Hz, also known as 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole , is primarily used for HPLC labeling . Its primary targets are the compounds that need to be labeled for High-Performance Liquid Chromatography (HPLC) analysis .
Result of Action
The primary result of this compound’s action is the successful labeling of target compounds for HPLC analysis . This allows for the detection, identification, and quantification of these compounds, facilitating further biochemical or pharmacological analysis.
Biochemical Analysis
Biochemical Properties
DBD-CO-Hz plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound is particularly effective as a labeling agent in HPLC, where it binds to specific biomolecules, allowing for their detection and analysis . This compound interacts with enzymes such as decanoic acid and lauric acid, facilitating their identification and quantification in complex biological samples . The nature of these interactions is primarily based on the formation of stable complexes between this compound and the target biomolecules, enhancing their visibility in analytical techniques.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to alter the antioxidant defense system in cells, particularly in response to oxidative stress . This alteration can lead to changes in cellular metabolism and gene expression, impacting cell survival and function. Additionally, this compound can induce immunogenic cell death in cancer cells through the generation of reactive oxygen species, highlighting its potential in cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and influencing biochemical pathways . For example, this compound can inhibit certain enzymes involved in oxidative stress responses, leading to increased levels of reactive oxygen species and subsequent cellular effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of altering gene expression and metabolic pathways . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively label biomolecules without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired labeling effect without causing harm to the organism. Understanding these dosage effects is essential for optimizing the use of this compound in research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, this compound can affect the metabolism of fatty acids by interacting with enzymes involved in their breakdown and synthesis . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments . This targeted distribution is crucial for the compound’s effectiveness in labeling and detecting biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can be localized to the nucleus, cytoplasm, or other organelles depending on the presence of specific localization signals . This subcellular localization is essential for the compound’s ability to interact with its target biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole involves multiple steps The starting material is typically a benzofurazan derivative, which undergoes sulfonylation with dimethylamine to introduce the dimethylaminosulfonyl groupThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a labeling agent in HPLC for the detection and quantification of carboxylic acids.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl)amino-2,1,3-benzoxadiazole
- 4-(N,N-Dimethylaminosulfonyl)-7-(N-methyl)amino-2,1,3-benzoxadiazole
Comparison: 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole is unique due to its dual functional groups, which enhance its reactivity and fluorescence properties. Compared to similar compounds, it offers higher sensitivity and specificity in labeling carboxylic acids, making it a preferred choice in analytical applications .
Properties
IUPAC Name |
7-[(2-hydrazinyl-2-oxoethyl)-methylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-16(2)22(19,20)8-5-4-7(10-11(8)15-21-14-10)17(3)6-9(18)13-12/h4-5H,6,12H2,1-3H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERXXCKPHMFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179951-63-4 |
Source
|
Record name | DBD-CO-Hz [=4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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